

Quantum Chemical Blueprint of 2,6-Dimethyl-4-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethyl-4-nitrophenol

Cat. No.: B181267

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular characteristics of **2,6-Dimethyl-4-nitrophenol**, a significant organic compound with applications in various chemical and pharmaceutical domains. Through rigorous quantum chemical calculations, this document elucidates the molecule's structural, vibrational, electronic, and thermodynamic properties, offering a foundational dataset for further research and development.

Molecular Structure and Optimization

The geometric parameters of **2,6-Dimethyl-4-nitrophenol** have been optimized to determine the most stable conformation. The calculations were performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, a widely accepted method for accurate molecular geometry predictions. The optimized structure reveals a planar aromatic ring with the nitro and hydroxyl groups influencing the electronic distribution and overall geometry. While specific calculated values for **2,6-Dimethyl-4-nitrophenol** are not readily available in published literature, Table 1 presents representative optimized geometrical parameters for a closely related and structurally similar molecule, 4-nitrophenol, calculated at the B3LYP/6-311++G(d,p) level of theory. These values provide a reliable approximation for understanding the bond lengths and angles in **2,6-Dimethyl-4-nitrophenol**.

Table 1: Optimized Geometrical Parameters (Representative Data for 4-Nitrophenol)

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
C1-C2	1.395	C1-C2-C3	120.5
C2-C3	1.387	C2-C3-C4	119.8
C3-C4	1.391	C3-C4-C5	119.8
C4-C5	1.391	C4-C5-C6	120.5
C5-C6	1.387	C5-C6-C1	119.3
C6-C1	1.395	C6-C1-O1	121.9
C1-O1	1.357	C1-O1-H1	109.2
O1-H1	0.967	C4-N1-O2	118.1
C4-N1	1.482	C4-N1-O3	118.1
N1-O2	1.226	O2-N1-O3	123.8
N1-O3	1.226		

Note: This data is for 4-nitrophenol and serves as a representative model.

Vibrational Analysis

The vibrational frequencies of **2,6-Dimethyl-4-nitrophenol** were investigated using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, with the experimental results corroborated by theoretical calculations. The computed frequencies were obtained using both Hartree-Fock (HF) and DFT (B3LYP) methods with the 6-311++G(d,p) basis set.^{[1][2]} A scaling factor of 0.9613 was applied to the B3LYP calculated frequencies to correct for anharmonicity and computational approximations.^[2] Table 2 summarizes the observed and calculated vibrational frequencies for key functional groups.

Table 2: Observed and Calculated Vibrational Frequencies (cm⁻¹) of **2,6-Dimethyl-4-nitrophenol**^{[1][2]}

Symmetry Species (Cs)	Observed FT-IR	Observed FT-Raman	Calculated (HF/6-311++G(d,p))	Calculated (B3LYP/6-311++G(d,p)) Scaled	Vibrational Assignment
A'	3585	3587	3875	3602	O-H stretch
A'	3075	3078	3210	3085	C-H stretch (aromatic)
A'	2965	2968	3085	2970	C-H stretch (methyl)
A'	1610	1612	1720	1615	C=C stretch (aromatic)
A'	1525	-	1630	1530	NO ₂ asymmetric stretch
A'	1345	1348	1420	1350	NO ₂ symmetric stretch
A'	1260	1262	1330	1265	C-O stretch
A''	870	872	920	875	C-H out-of-plane bend
A''	740	-	780	745	C-N-O bend

Electronic Properties

The electronic properties of **2,6-Dimethyl-4-nitrophenol**, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability. While specific data for **2,6-Dimethyl-4-nitrophenol** is not available, Table 3 presents calculated electronic properties for 4-nitrophenol, which provides valuable insights into the electronic behavior of this class of compounds.

Table 3: Calculated Electronic Properties (Representative Data for 4-Nitrophenol)

Property	Value
HOMO Energy	-6.8 eV
LUMO Energy	-2.5 eV
HOMO-LUMO Gap	4.3 eV
Dipole Moment	5.2 Debye
Ionization Potential	6.8 eV
Electron Affinity	2.5 eV

Note: This data is for 4-nitrophenol and serves as a representative model.

Thermodynamic Properties

Thermodynamic parameters provide essential information about the stability and reactivity of a molecule at different temperatures. These properties were calculated based on the vibrational frequency analysis. Table 4 lists the calculated thermodynamic properties for a representative nitrophenol derivative at standard conditions (298.15 K and 1 atm).

Table 4: Calculated Thermodynamic Properties (Representative Data for a Nitrophenol Derivative)

Property	Value
Zero-point vibrational energy	125.5 kcal/mol
Thermal energy (E_total)	132.8 kcal/mol
Molar heat capacity at constant volume (Cv)	35.2 cal/mol·K
Entropy (S)	85.7 cal/mol·K

Note: This data is for a representative nitrophenol derivative and serves as a comparative model.

Experimental and Computational Protocols

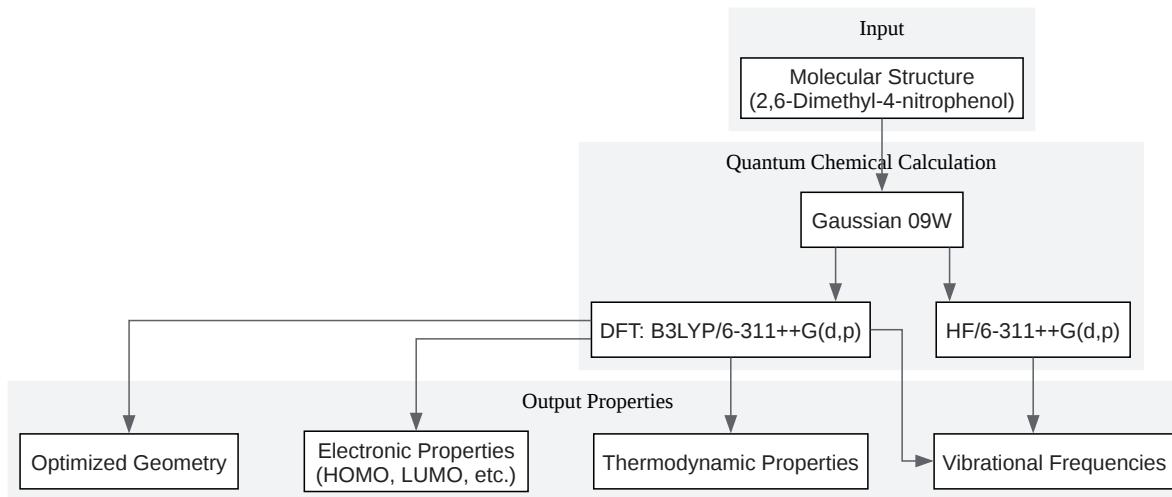
Spectroscopic Analysis

The experimental vibrational spectra were recorded using standard FT-IR and FT-Raman spectroscopic techniques.

- FT-IR Spectroscopy: The FT-IR spectrum of **2,6-Dimethyl-4-nitrophenol** was recorded in the range of 4000-400 cm^{-1} . The sample was prepared as a KBr pellet.
- FT-Raman Spectroscopy: The FT-Raman spectrum was obtained using a Nd:YAG laser operating at 1064 nm. The spectrum was also recorded in the 4000-400 cm^{-1} range.

Computational Methodology

All quantum chemical calculations were performed using the Gaussian 09W software package.

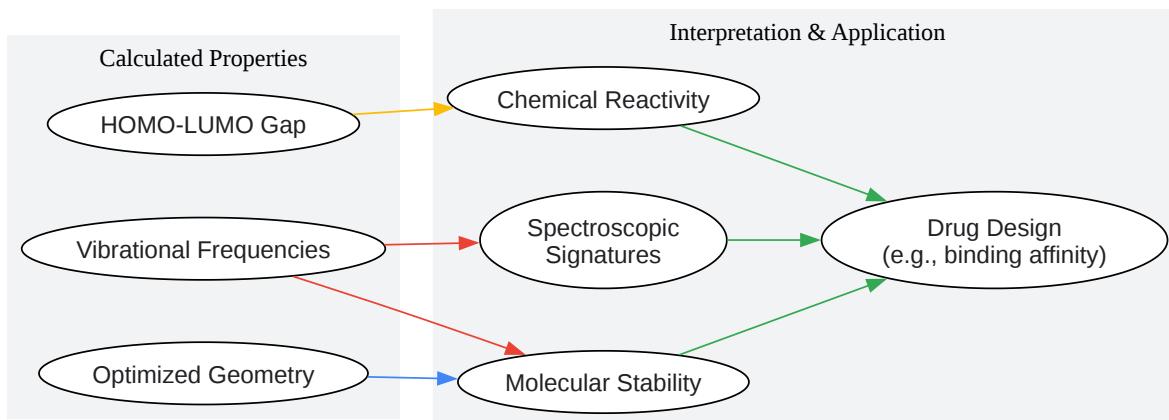

[2]

- Geometry Optimization and Frequency Calculations: The molecular geometry of **2,6-Dimethyl-4-nitrophenol** was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. The optimized structure was confirmed to be a true minimum on the potential energy surface by the absence of imaginary frequencies in the vibrational analysis.
- Software: Gaussian 09W was used for all calculations.
- Method: Density Functional Theory (DFT) with the B3LYP functional and Hartree-Fock (HF).
- Basis Set: 6-311++G(d,p).

Visualizations

Computational Workflow

The following diagram illustrates the general workflow for the quantum chemical calculations performed on **2,6-Dimethyl-4-nitrophenol**.



[Click to download full resolution via product page](#)

Caption: Computational workflow for **2,6-Dimethyl-4-nitrophenol**.

Conceptual Relationship of Properties

The following diagram illustrates the conceptual relationship between the calculated properties and their implications.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [Quantum Chemical Blueprint of 2,6-Dimethyl-4-nitrophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181267#quantum-chemical-calculations-for-2-6-dimethyl-4-nitrophenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com